molecular formula C15H12F2N4O5S B2698170 2-((difluoromethyl)sulfonyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide CAS No. 2034452-97-4

2-((difluoromethyl)sulfonyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide

Cat. No.: B2698170
CAS No.: 2034452-97-4
M. Wt: 398.34
InChI Key: UOMHAHCNGLRYKW-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a difluoromethylsulfonyl group, a 5-methylisoxazol-3-yl group, and a 1,2,4-oxadiazol-5-yl group . These groups are common in many pharmaceuticals and synthetic organic compounds.


Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as (5-Methyl-1,2-oxazol-3-yl)methanesulfonyl chloride are synthesized using various organic synthesis reactions . The synthesis of these compounds often involves the use of strong acids or bases and may require several steps.


Chemical Reactions Analysis

The compound likely undergoes various chemical reactions typical of its functional groups. For example, the difluoromethylsulfonyl group may undergo nucleophilic substitution reactions .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of novel sulfonamide derivatives often targets anti-inflammatory, anticancer, and antimicrobial activities. For instance, the synthesis of substituted benzamide/benzene sulfonamides has been explored for their potential anti-inflammatory and anticancer properties (Madhavi Gangapuram & K. Redda, 2009). Similarly, the creation of sulfonyl derivatives has been investigated for their antimicrobial and antitubercular capabilities (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).

Biological Activity and Pharmacological Screening

The potential of sulfonamide derivatives in biological and pharmacological applications is significant. For example, some compounds have been evaluated for their anticancer activity, demonstrating the ability to inhibit growth in various cancer cell lines (Ö. Yılmaz et al., 2015). Other studies have focused on the antimicrobial, anti-inflammatory, and anticonvulsant activities of these compounds, suggesting a broad spectrum of potential therapeutic applications (Snehal Patel et al., 2009).

Antitubercular and Antimicrobial Effects

The antitubercular and antimicrobial properties of sulfonamide derivatives have been a focus of research, with some compounds showing excellent activity against Mycobacterium tuberculosis (P. Dighe, V. Mahajan, M. Maste, & A. Bhat, 2012). This highlights the potential for developing new treatments for tuberculosis and other microbial infections.

Applications in Organic Chemistry and Catalysis

Sulfonamide derivatives also find applications in organic chemistry and catalysis. Their unique properties enable their use in various chemical reactions, including cycloaddition, condensation, and heterocyclization processes (M. Y. Moskalik & V. V. Astakhova, 2022). The versatility of these compounds makes them valuable tools in synthetic chemistry.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O5S/c1-8-6-10(20-25-8)13-19-12(26-21-13)7-18-14(22)9-4-2-3-5-11(9)27(23,24)15(16)17/h2-6,15H,7H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMHAHCNGLRYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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